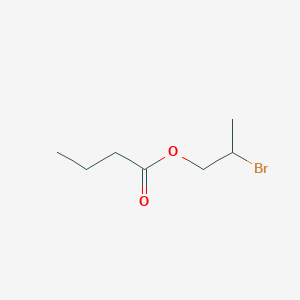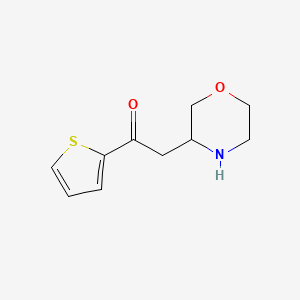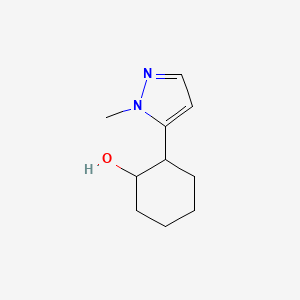
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring substituted with a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 1-methyl-1H-pyrazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, followed by nucleophilic addition to the carbonyl group of cyclohexanone. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or acetone.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in ether or ethanol.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in acetic acid or chloroform.
Major Products
Oxidation: 2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone.
Reduction: 2-(1-methyl-1H-pyrazol-5-yl)cyclohexanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals[][4].
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, potentially affecting enzyme activity and receptor binding. This compound may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-5-ol: A simpler pyrazole derivative with similar chemical properties.
2-(1-methyl-1H-pyrazol-5-yl)cyclohexanone: The oxidized form of the compound.
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A fluorinated pyrazole with enhanced biological activity.
Uniqueness
2-(1-methyl-1H-pyrazol-5-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring and a pyrazole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-12-9(6-7-11-12)8-4-2-3-5-10(8)13/h6-8,10,13H,2-5H2,1H3 |
InChI Key |
YXGMRRBJVNHWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


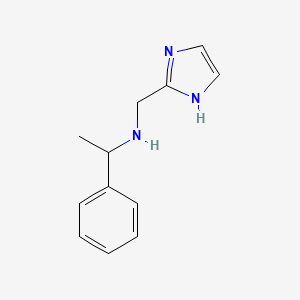
![2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13282571.png)
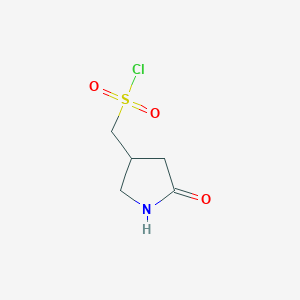
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13282601.png)
![tert-Butyl N-methyl-N-{8-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13282609.png)
![5-(Aminomethyl)-N-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13282613.png)
![2-{[1-(Furan-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13282614.png)
amine](/img/structure/B13282620.png)
![5-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13282621.png)
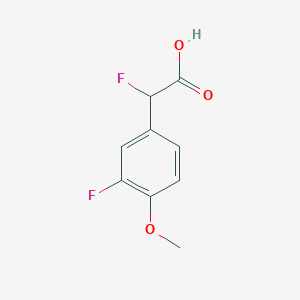
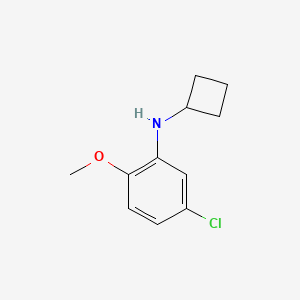
![2-[2-(Methylamino)ethyl]-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione](/img/structure/B13282632.png)
